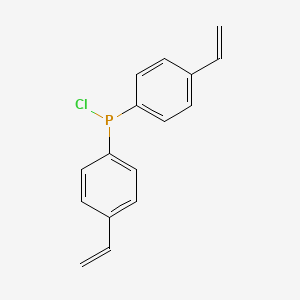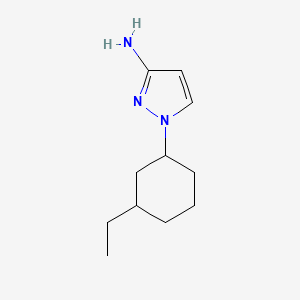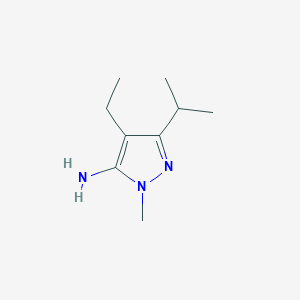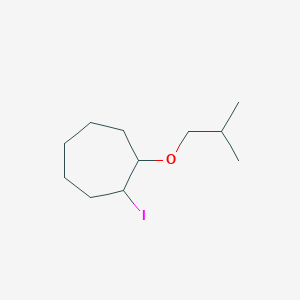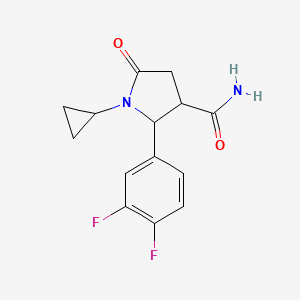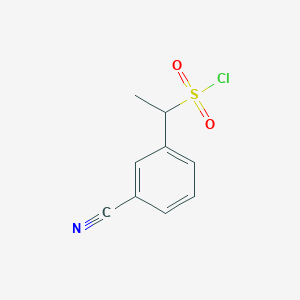
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₈ClNO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO₂Cl) attached to an ethane chain, which is further connected to a cyanophenyl group. This compound is primarily used in organic synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3-cyanobenzyl chloride with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: Sulfonyl hydrides and sulfonyl amines.
Oxidation Reactions: Sulfonic acids and sulfonyl oxides.
科学的研究の応用
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(3-Cyanophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
- 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride
- 1-(2-Cyanophenyl)ethane-1-sulfonyl chloride
- 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride
Uniqueness
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the cyanophenyl group at the meta position, which influences its reactivity and the types of derivatives formed. Compared to its para and ortho analogs, the meta position provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
特性
分子式 |
C9H8ClNO2S |
|---|---|
分子量 |
229.68 g/mol |
IUPAC名 |
1-(3-cyanophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-7(14(10,12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3 |
InChIキー |
HDRFKHINRVVAEK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC(=C1)C#N)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


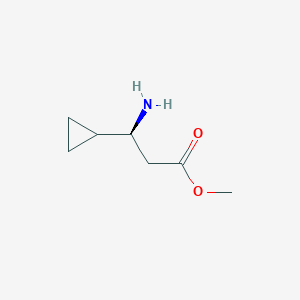
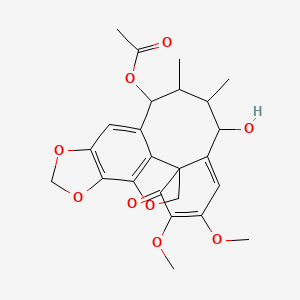
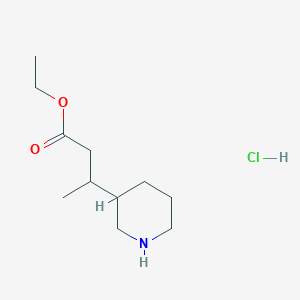
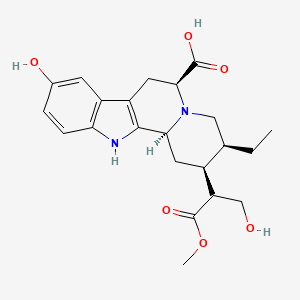
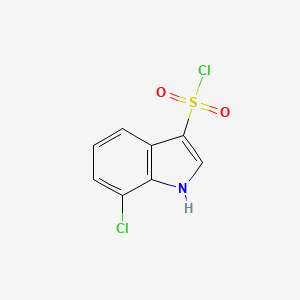
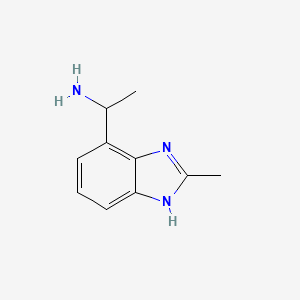
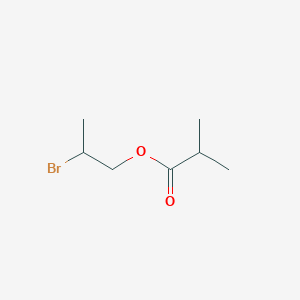
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
